BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Chiral resolution Enantiomeric purity Optical rotation

Procure the enantiopure (S)-Boc-piperidinone (CAS 790667-49-1) to secure the critical C2 stereochemistry for your Overman rearrangement (Martinez-Alsina et al., 2017), avoiding the stereochemical risk posed by the (R)-enantiomer or racemate. This intermediate provides orthogonal base-labile Boc protection compatible with hydrogenolytic Cbz deprotection, essential for multi-amine SPPS sequences. Available from kilo to multi-kilogram quantities, it ensures seamless process chemistry scale-up from discovery to preclinical manufacturing. Favorable CNS physicochemical profile (LogP 0.88, aq. solubility 3.8 g/L) supports blood-brain barrier-penetrant drug development.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 790667-49-1
Cat. No. B1354162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
CAS790667-49-1
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyHQMYWQCBINPHBB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1): A Chiral Piperidinone Building Block for Pharmaceutical Synthesis


(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral N-Boc-protected piperidinone derivative (C11H19NO3, MW 213.27) [1]. This compound presents a defined (S)-stereocenter at the 2-position, a reactive ketone at the 4-position, and a base-labile tert-butyl carbamate (Boc) protecting group on the ring nitrogen . It is widely employed as an enantiopure building block in the synthesis of more complex, pharmacologically active molecules, as evidenced by its use in major pharmaceutical patents .

Why Generic Substitution of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Fails in Precision Synthesis


The interchangeability of chiral piperidinone building blocks is limited by three critical factors: stereochemical integrity, protecting group strategy, and synthetic provenance. Substituting the (S)-enantiomer (CAS 790667-49-1) with its (R)-counterpart (CAS 790667-43-5) or racemic mixture (CAS 190906-92-4) results in a different stereochemical outcome, potentially leading to inactive or toxic downstream products . Similarly, replacing the tert-butyl carbamate (Boc) protecting group with a benzyl carbamate (Cbz) analog (e.g., CAS 921599-74-8) alters the orthogonal protection/deprotection scheme, impacting overall synthetic efficiency and yield [1]. Finally, the compound's validated use in multi-kilogram-scale processes provides a level of process reliability that a generic alternative may lack. The following evidence quantifies these critical differentiations.

Procurement-Grade Evidence: Quantified Differentiation of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate vs. Key Analogs


Defined Stereochemistry: Optical Rotation Verifies (S)-Enantiomer Identity vs. Racemate

The (S)-enantiomer exhibits a specific optical rotation of +17.3° (c=1, CHCl3, 20°C, 589 nm) . This positive, non-zero value directly contrasts with the racemic mixture (CAS 190906-92-4), which has an expected optical rotation of 0° due to the equal mixture of enantiomers [1]. This measurement provides a definitive, quantitative confirmation of enantiopurity essential for asymmetric synthesis. The (R)-enantiomer (CAS 790667-43-5) would exhibit an optical rotation of approximately -17.3° under identical conditions [2].

Chiral resolution Enantiomeric purity Optical rotation

Validated Chiral Building Block: Demonstrated Utility in BACE Inhibitor SAR vs. Non-Validated Analogs

The compound's benzyl carbamate analog (benzyl (S)-2-methyl-4-oxopiperidine-1-carboxylate) was used as the chiral starting material for a diastereoselective Overman rearrangement and subsequent metathesis to yield novel spiropiperidine templates for β-secretase (BACE) inhibitor SAR studies [1]. This peer-reviewed publication demonstrates the utility of the (S)-2-methyl-4-oxopiperidine core in a complex, stereocontrolled synthetic sequence. In contrast, there are no similar high-impact publications validating the use of the racemic or (R)-enantiomer in analogous stereoselective transformations [2].

BACE inhibitors Medicinal chemistry Chiral pool synthesis

Kilogram-Scale Synthesis Capability: Scalability Advantage Over Less-Established Analogs

This (S)-enantiomer is commercially available with documented kilogram-scale synthesis experience, as indicated by major reagent suppliers . This contrasts with the benzyl carbamate analog (CAS 921599-74-8), which is typically offered only at gram-scale with longer lead times (e.g., 8-12 weeks for 500 mg) . The availability of multi-kilogram quantities of the target compound reduces supply chain risk and facilitates pilot-scale and early-stage manufacturing campaigns.

Scale-up synthesis Process chemistry Commercial availability

Orthogonal Protecting Group Strategy: Acid-Labile Boc vs. Hydrogenolytic Cbz

The tert-butyl carbamate (Boc) group on this compound is rapidly cleaved under acidic conditions (e.g., TFA, HCl) while remaining stable to hydrogenolysis [1]. In contrast, the benzyl carbamate (Cbz) analog (CAS 921599-74-8) requires hydrogenolysis (H2, Pd/C) for deprotection [2]. This orthogonality is quantitatively significant: Boc deprotection in TFA/DCM (1:1) typically proceeds with >99% conversion within 1-2 hours at room temperature, whereas Cbz hydrogenolysis often requires 12-24 hours under H2 atmosphere [3]. For multi-step syntheses involving functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups), the Boc-protected intermediate is essential.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Favorable Physicochemical Profile for Purification: Lower LogP and Higher Solubility vs. Cbz Analog

The target compound exhibits a predicted LogP of 0.88 and a calculated aqueous solubility of 3.8 g/L at 25°C . The benzyl carbamate analog (CAS 921599-74-8) has a higher predicted LogP (~2.0-2.5) and significantly lower aqueous solubility due to the additional hydrophobic benzyl group (MW 247 vs. 213) . The lower LogP of the target compound facilitates purification by normal-phase chromatography and improves handling during aqueous workup procedures, offering a practical advantage in laboratory-scale synthesis.

Chromatographic purification Solubility LogP

Provenance in Major Pharmaceutical Patents: High-Value Intermediate vs. Generic Building Block

This specific (S)-enantiomer is explicitly cited as a key intermediate in patent applications from Eli Lilly (WO2004/094380), Pfizer (US2013/150376), Schering Corporation (US2005/04121), and Novartis (US2012/252778) . This high density of citations from major pharmaceutical companies (4+ distinct assignees) is a quantitative indicator of the compound's established utility in drug discovery programs targeting diverse therapeutic areas (e.g., BACE, kinases, MCH, renin) [1]. The racemic mixture (CAS 190906-92-4) has significantly fewer specific patent citations as a key intermediate.

Pharmaceutical intermediates Patent analysis Drug discovery

Optimal Application Scenarios for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Based on Evidence


Asymmetric Synthesis of Spiropiperidine BACE Inhibitor Scaffolds

The defined (S)-stereochemistry at the 2-position of this building block is essential for constructing the quaternary stereocenter in spiropiperidine BACE inhibitors, as demonstrated by Martinez-Alsina et al. (2017) [1]. Procurement of the (S)-enantiomer ensures the correct stereochemical outcome of the Overman rearrangement, which would be compromised if the (R)-enantiomer or racemate were used. This scenario directly leverages the compound's chiral purity (+17.3° optical rotation) and its documented utility in medicinal chemistry.

Multi-Kilogram Process Development and Early-Stage GMP Manufacturing

For projects transitioning from discovery to preclinical development, the documented kilogram-scale availability of this compound mitigates supply chain risk. The ability to source multi-kilogram quantities of a validated intermediate, rather than a less-scalable analog like the Cbz-protected version (typically available only at gram-scale), enables seamless process chemistry development and pilot plant campaigns without delays for custom synthesis.

Solid-Phase Peptide Synthesis and Orthogonal Deprotection Schemes

The acid-labile Boc protecting group on this compound is fully orthogonal to hydrogenolytic Cbz deprotection [2]. In solid-phase peptide synthesis (SPPS) or complex molecule assembly where multiple amine functionalities require sequential unmasking, this orthogonality allows for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting other protecting groups or sensitive functional groups (e.g., alkenes, alkynes) that would be damaged by hydrogenation. This capability is critical for efficient, high-yielding multi-step syntheses.

Building Block for CNS-Targeted Drug Candidates

Multiple sources indicate that (2S)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is utilized in the creation of pharmaceuticals aimed at modulating the central nervous system (CNS) [3]. Its favorable predicted physicochemical properties—low LogP (0.88) and moderate aqueous solubility (3.8 g/L)—are generally desirable for CNS drug candidates, which often require a balance of lipophilicity for blood-brain barrier penetration and solubility for formulation. Procurement of this intermediate provides a direct entry point into a privileged chemotype for CNS drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.